molecular formula C18H18N2O5S B2557551 3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide CAS No. 946345-03-5

3,4,5-trimethoxy-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)benzamide

Cat. No. B2557551
CAS RN: 946345-03-5
M. Wt: 374.41
InChI Key: ZCKKMFARQHGFPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the search results. Therefore, I am unable to provide a detailed synthesis analysis .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not mentioned in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Anticancer Applications

Compounds with structural features similar to the query have been synthesized and evaluated for their anticancer activities. For instance, derivatives of benzamides and thiophenes have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. These studies highlight the potential of structurally related compounds in the development of new anticancer agents (Ravinaik et al., 2021).

Antimicrobial Applications

Another area of interest is the antimicrobial properties of compounds containing thiophene and isoxazole rings. Research into thiophenylhydrazonoacetates, for example, demonstrates the synthesis versatility of thiophene derivatives in generating a variety of heterocyclic compounds with potential antimicrobial applications (Mohareb et al., 2004).

Synthetic Methodologies

The synthesis and characterization of related compounds provide insights into chemical methodologies that could be applicable for generating derivatives of the query compound. Techniques such as oxidative dimerization of thioamides to produce thiadiazoles highlight the synthetic versatility and potential modifications to enhance the biological activity or solubility of similar compounds (Takikawa et al., 1985).

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of compounds with thiophene and isoxazole motifs can guide the development of new drugs with enhanced specificity and efficacy. For instance, research on N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists showcases the importance of structural modifications in achieving desired biological activities (Wu et al., 1997).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for the study or application of this compound are not mentioned in the search results .

properties

IUPAC Name

3,4,5-trimethoxy-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-14-7-11(8-15(23-2)17(14)24-3)18(21)19-10-12-9-13(25-20-12)16-5-4-6-26-16/h4-9H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKKMFARQHGFPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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